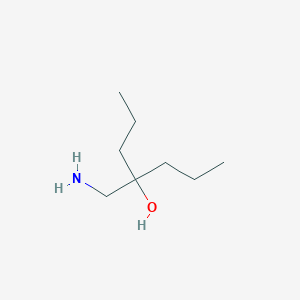
4-(Aminomethyl)heptan-4-ol
Vue d'ensemble
Description
4-(Aminomethyl)heptan-4-ol is a useful research compound. Its molecular formula is C8H19NO and its molecular weight is 145.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(Aminomethyl)heptan-4-ol, a compound with a unique bicyclic structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various research domains.
Chemical Structure and Properties
This compound is characterized by its amine and alcohol functional groups, which contribute to its reactivity and interaction with biological targets. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions, while the bicyclic structure provides rigidity that enhances binding specificity. These interactions can modulate enzyme activity or alter signal transduction pathways, leading to various physiological effects.
1. Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes, which is crucial for developing therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory effects on various enzymes involved in metabolic pathways.
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Derivatives of this compound have demonstrated activity against several bacterial strains, suggesting potential applications in treating infections.
3. Anticancer Activity
Preliminary studies highlight the anticancer potential of this compound derivatives. These compounds have shown promise in inhibiting cancer cell proliferation in vitro, indicating their potential as chemotherapeutic agents.
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects of this compound on a specific enzyme (e.g., GPR84), researchers found that the compound significantly reduced enzyme activity at concentrations as low as 10 µM. This suggests a strong interaction between the compound and the enzyme's active site .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, demonstrating their potential as effective antimicrobial agents .
Research Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used as a building block for synthesizing novel therapeutic compounds. |
| Antimicrobial Research | Investigated for developing new antibiotics targeting resistant bacteria. |
| Cancer Research | Studied for potential use in chemotherapeutics targeting cancer cells. |
Propriétés
IUPAC Name |
4-(aminomethyl)heptan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-3-5-8(10,7-9)6-4-2/h10H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYZVUKFSLLVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















